Cas no 106816-08-4 (methyl 3-(2,6-difluorophenyl)-3-oxopropanoate)

Methyl 3-(2,6-difluorophenyl)-3-oxopropanoate is a fluorinated β-keto ester compound with applications in organic synthesis and pharmaceutical intermediates. Its key structural features include a difluorophenyl group and a reactive β-keto ester moiety, making it a versatile building block for constructing complex molecules. The presence of fluorine atoms enhances its stability and influences electronic properties, which can be advantageous in medicinal chemistry and agrochemical development. This compound is particularly useful in Michael additions, cyclization reactions, and as a precursor for heterocyclic frameworks. Its ester functionality allows for further derivatization under mild conditions, offering synthetic flexibility. Proper handling is recommended due to its potential reactivity.
methyl 3-(2,6-difluorophenyl)-3-oxopropanoate structure
106816-08-4 structure
Product Name:methyl 3-(2,6-difluorophenyl)-3-oxopropanoate
CAS No:106816-08-4
MF:C10H8F2O3
MW:214.165530204773
MDL:MFCD11974593
CID:1082591
PubChem ID:20148994
Update Time:2025-05-19

methyl 3-(2,6-difluorophenyl)-3-oxopropanoate Chemical and Physical Properties

Names and Identifiers

    • Methyl (2,6-difluorobenzoyl)acetate
    • LogP
    • 2,6-DIFLUORO-BETA-OXO-BENZENEPROPANOIC ACID METHYL ESTER
    • Methyl 3-(2,6-difluorophenyl)-3-oxopropanoate
    • AC2836
    • 106816-08-4
    • CS-0308254
    • SCHEMBL10661343
    • Methyl 2,6-difluoro-benzoylacetate
    • AKOS017565657
    • SY122720
    • A925030
    • EN300-1127034
    • Methyl 3-(2,6-Difluorophenyl)-3-oxopropionate
    • MFCD11974593
    • BIFNAGMKPWDGAL-UHFFFAOYSA-N
    • methyl 3-(2,6-difluorophenyl)-3-oxopropanoate
    • MDL: MFCD11974593
    • Inchi: 1S/C10H8F2O3/c1-15-9(14)5-8(13)10-6(11)3-2-4-7(10)12/h2-4H,5H2,1H3
    • InChI Key: BIFNAGMKPWDGAL-UHFFFAOYSA-N
    • SMILES: FC1C=CC=C(C=1C(CC(=O)OC)=O)F

Computed Properties

  • Exact Mass: 214.04414
  • Monoisotopic Mass: 214.04415044g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 245
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 43.4Ų

Experimental Properties

  • PSA: 43.37

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Additional information on methyl 3-(2,6-difluorophenyl)-3-oxopropanoate

Methyl 3-(2,6-difluorophenyl)-3-oxopropanoate (CAS No. 106816-08-4): A Comprehensive Overview

Methyl 3-(2,6-difluorophenyl)-3-oxopropanoate (CAS No. 106816-08-4) is a fluorinated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique structural features, exhibits potential applications in the synthesis of bioactive molecules and has been the subject of numerous studies aimed at elucidating its chemical properties and biological activities.

The molecular structure of methyl 3-(2,6-difluorophenyl)-3-oxopropanoate consists of a propenoate ester moiety linked to a 2,6-difluorophenyl group. The presence of fluorine atoms at the 2 and 6 positions of the aromatic ring introduces significant electronic and steric effects, which can influence the compound's reactivity and interactions with biological targets. These features make it a valuable scaffold for designing novel therapeutic agents.

In recent years, there has been a growing interest in fluorinated compounds due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles compared to their non-fluorinated counterparts. Methyl 3-(2,6-difluorophenyl)-3-oxopropanoate is no exception and has been explored in various contexts, including its role as an intermediate in the synthesis of more complex molecules. Its fluorinated aromatic ring can serve as a key pharmacophore, contributing to the compound's ability to modulate biological pathways.

One of the most compelling aspects of methyl 3-(2,6-difluorophenyl)-3-oxopropanoate is its potential in drug discovery. Researchers have leveraged its structural motifs to develop inhibitors targeting enzymes involved in critical disease pathways. For instance, studies have demonstrated its utility in the design of compounds that interact with kinases and other enzymes relevant to cancer therapy. The fluorine atoms enhance the compound's interactions with these targets, leading to improved efficacy and selectivity.

The synthesis of methyl 3-(2,6-difluorophenyl)-3-oxopropanoate involves multi-step organic transformations that highlight the compound's synthetic versatility. The introduction of fluorine atoms into the aromatic ring typically requires specialized methodologies, such as metal-catalyzed cross-coupling reactions or halogen exchange processes. These synthetic strategies not only showcase the advancements in fluorine chemistry but also provide valuable insights into the preparation of other fluorinated derivatives.

From a computational chemistry perspective, the electronic properties of methyl 3-(2,6-difluorophenyl)-3-oxopropanoate have been extensively studied using density functional theory (DFT) and other quantum mechanical methods. These studies have revealed that the presence of fluorine atoms significantly alters the compound's HOMO-LUMO gap and charge distribution, influencing its reactivity and binding characteristics. Such insights are crucial for rational drug design and optimizing lead compounds for clinical development.

The biological activity of methyl 3-(2,6-difluorophenyl)-3-oxopropanoate has been evaluated in various in vitro and in vivo models. Preliminary findings suggest that this compound exhibits inhibitory effects on certain enzymes and receptors associated with inflammatory diseases and neurological disorders. The precise mechanisms by which it exerts these effects are still under investigation but involve interactions with key signaling pathways that regulate cellular function.

In conclusion, methyl 3-(2,6-difluorophenyl)-3-oxopropanoate (CAS No. 106816-08-4) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with its synthetic accessibility and biological potential, make it an attractive scaffold for developing novel therapeutic agents. As our understanding of fluorinated chemistry continues to evolve, compounds like this one are likely to play an increasingly important role in addressing unmet medical needs.

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